Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
Description
Overview of Naphthyridine Heterocycles: Structure, Nomenclature, and General Importance
Naphthyridines are a class of heterocyclic aromatic organic compounds consisting of a fused system of two pyridine (B92270) rings. nih.gov Also known as pyridopyridines or diazanaphthalenes, they are isomeric with cinnoline, quinazoline, quinoxaline, and phthalazine. tandfonline.comrsc.org There are six possible isomers of naphthyridine, differing by the position of the two nitrogen atoms in the bicyclic framework. tandfonline.comrsc.orgnih.gov
The nomenclature for these compounds has been standardized, though early literature used terms such as "isonaphthyridines" for the 1,5-isomer and "copyrine" for 2,7-naphthyridine (B1199556) derivatives. tandfonline.com The general importance of naphthyridine scaffolds, particularly the 1,8-naphthyridine (B1210474) core, is immense in the field of medicinal chemistry. researchgate.net These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and analgesic properties. nih.govresearchgate.net Their versatile synthesis and reactivity have made them a privileged scaffold in drug discovery. tandfonline.comnih.gov
Table 1: Isomers of Naphthyridine
| Isomer | Alternative Name |
|---|---|
| 1,5-Naphthyridine | |
| 1,6-Naphthyridine | |
| 1,7-Naphthyridine | |
| 1,8-Naphthyridine | |
| 2,6-Naphthyridine | |
| 2,7-Naphthyridine |
Interactive table. Click on headers to sort.
Historical Context and Evolution of 1,8-Naphthyridine Research
The history of naphthyridine chemistry dates back to 1893, when the first derivative of the ring system was prepared by Reissert. tandfonline.comrsc.orgnih.gov However, it was not until 1927 that the first unsubstituted naphthyridine, specifically the 1,5- and 1,8-isomers, were described. rsc.org
Research into 1,8-naphthyridines gained significant momentum with the discovery of nalidixic acid in 1962, the first quinolone antibiotic, which features a 1,8-naphthyridine core. nih.govacs.orguni-rostock.de This discovery established the 1,8-naphthyridine skeleton as a key pharmacophore and spurred extensive research, leading to the development of numerous derivatives with a broad range of therapeutic applications. nih.gov Over the decades, research has evolved from focusing primarily on antibacterial agents to exploring their potential in treating cancer, viral infections, neurodegenerative disorders, and inflammatory conditions. nih.govtandfonline.comnih.gov
Table 2: Key Milestones in 1,8-Naphthyridine Research
| Year | Milestone | Significance |
|---|---|---|
| 1893 | First naphthyridine derivative synthesized by Reissert. tandfonline.comrsc.org | Marks the beginning of naphthyridine chemistry. |
| 1927 | First synthesis of unsubstituted 1,8-naphthyridine. rsc.org | Provided the parent compound for future derivatization. |
| 1962 | Discovery of Nalidixic Acid. acs.orguni-rostock.de | Introduced the first 1,8-naphthyridine-based antibacterial agent and spurred massive interest in the scaffold. |
| 1980s-Present | Development of Fluoroquinolones (e.g., Enoxacin). nih.gov | Expanded the antibacterial spectrum and potency of 1,8-naphthyridine derivatives. |
| Late 20th/Early 21st Century | Exploration of diverse biological activities. nih.govtandfonline.com | Research expanded into anticancer, antiviral, anti-inflammatory, and CNS applications. |
Interactive table. Click on headers to sort.
Rationale for Investigating Halogenated Naphthyridine Carboxylates
The investigation of halogenated naphthyridine carboxylates, such as Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, is driven by their utility as versatile synthetic intermediates. The presence of halogen atoms, particularly chlorine, at the 2 and 4 positions of the naphthyridine ring provides reactive sites for nucleophilic substitution reactions. nih.gov These chloro groups act as excellent leaving groups, allowing for the facile introduction of a wide array of functional groups, including amines, alcohols, and thiols, to generate diverse libraries of novel compounds. nih.govnih.gov
The ethyl carboxylate group at the 3-position serves as another crucial functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other derivatives. tandfonline.comekb.egresearchgate.net This dual functionality—reactive halogen sites and a modifiable carboxylate group—makes compounds like Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate highly valuable starting materials for the synthesis of complex molecules with tailored biological activities. For instance, the introduction of a fluorine atom into the naphthyridine ring was a key step in the development of highly potent fluoroquinolone antibiotics. nih.gov
Current State of Research on Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate and its Derivatives
Current research leverages Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate and its analogs primarily as building blocks for more complex molecules. The core focus is on the selective displacement of the chloro substituents to synthesize novel derivatives. For example, studies have shown that reacting N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides with primary amines can lead to mixtures of 2- and 4-substituted amino derivatives or, under harsher conditions, 2,4-disubstituted products. nih.gov
These synthesized derivatives are often subjected to pharmacological screening to evaluate their potential therapeutic applications. Research has identified derivatives with antihypertensive, anti-inflammatory, and anti-aggressive activities, depending on the specific substitutions made on the naphthyridine core. nih.gov The broader field of 1,8-naphthyridine research remains highly active, with ongoing efforts to develop new anticancer agents, kinase inhibitors, and modulators of central nervous system targets. tandfonline.comnih.govnih.govresearchgate.net The synthesis of various substituted 1,8-naphthyridine-3-carboxamides and other esters continues to be a key strategy in the quest for new therapeutic agents. ekb.egnih.gov
Scope and Objectives of the Research Outline
The scope of this article is to provide a focused and scientifically detailed examination of the chemical compound Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate. The primary objective is to situate this specific compound within the broader field of naphthyridine chemistry. This is achieved by first introducing the fundamental aspects of naphthyridine heterocycles, including their structure and nomenclature. The article then traces the historical development of 1,8-naphthyridine research to provide context for the compound's relevance. Subsequently, it delves into the chemical rationale for investigating halogenated carboxylates, highlighting their synthetic utility. Finally, it summarizes the current research involving the title compound and its derivatives, focusing on its role as a key intermediate in the synthesis of potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRDEDIOVKMBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301174661 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186189-29-6 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186189-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301174661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Ethyl 2,4 Dichloro 1,8 Naphthyridine 3 Carboxylate
Nucleophilic Aromatic Substitution (SNAr) Reactions of Chlorine Atoms
The 1,8-naphthyridine (B1210474) ring is an electron-deficient system, and the presence of two chlorine atoms at the C2 and C4 positions further activates the ring for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms serve as good leaving groups, allowing for their displacement by a range of nucleophiles. The regioselectivity of these substitutions is often dependent on the reaction conditions and the nature of the nucleophile.
Amination and Amidation Reactions
The substitution of the chlorine atoms by nitrogen-based nucleophiles is a well-documented transformation for chloro-substituted 1,8-naphthyridines. These reactions provide a direct route to amino and amido derivatives, which are important pharmacophores.
Research on the closely related N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides has shown that these compounds react with excess primary amines at room temperature to yield a mixture of isomeric products. researchgate.net Specifically, the reaction produces both N,N-dialkyl-2-(alkylamino)-4-chloro-1,8-naphthyridine-3-carboxamides and N,N-dialkyl-4-(alkylamino)-2-chloro-1,8-naphthyridine-3-carboxamides. This indicates that both the C2 and C4 positions are susceptible to nucleophilic attack under these conditions. However, the reaction can be driven to completion by increasing the temperature. At 160°C, a double substitution occurs, leading to the formation of N,N-dialkyl-2,4-bis(alkylamino)-1,8-naphthyridine-3-carboxamides as the sole product. researchgate.net This temperature-dependent selectivity is a key aspect in the functionalization of the 2,4-dichloro-1,8-naphthyridine (B1592249) scaffold.
Palladium-catalyzed amidation reactions have also been successfully employed for the C-N bond formation in dichloro-1,8-naphthyridine systems. nih.gov Using a catalyst system of Pd(OAc)₂, a xantphos (B1684198) ligand, and K₂CO₃ as the base, it is possible to synthesize both symmetric and non-symmetric 2,7-diamido-1,8-naphthyridines with good functional group tolerance. nih.gov While this has been demonstrated on 2,7-dichloro-1,8-naphthyridine, the principles are applicable to the 2,4-dichloro isomer. Monoamidation can also be achieved with good selectivity by using a substoichiometric amount of the amide nucleophile, although isolation of the monosubstituted product can be challenging. nih.gov
| Reactant | Nucleophile | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides | Primary Amines (excess) | Room Temperature | Mixture of 2-amino-4-chloro and 4-amino-2-chloro isomers | researchgate.net |
| N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides | Primary Amines (excess) | 160°C | 2,4-bis(alkylamino) derivative | researchgate.net |
| 2,7-dichloro-1,8-naphthyridine | Primary Amides | Pd(OAc)₂, xantphos, K₂CO₃ | Symmetric and non-symmetric 2,7-diamido derivatives | nih.gov |
Alkoxylation and Thiolation Reactions
The chlorine atoms of the 2,4-dichloro-1,8-naphthyridine core can also be displaced by oxygen and sulfur nucleophiles, leading to the formation of alkoxy and thioether derivatives, respectively.
While specific studies on the alkoxylation of ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate are not extensively detailed in the available literature, the general reactivity of similar chloro-substituted nitrogen heterocycles suggests that such reactions are feasible. For instance, the reaction of 2-chloro-5-nitrothiazole (B1590136) with sodium methoxide (B1231860) results in the formation of 2-methoxy-5-nitrothiazole. longdom.org This suggests that alkoxides are effective nucleophiles for the displacement of chlorine atoms on electron-deficient heterocyclic rings.
Thiolation reactions, on the other hand, have been demonstrated on the 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) scaffold. researchgate.net Treatment of this compound with sodium sulfide (B99878) in dimethylformamide (DMF) leads to the substitution of the chlorine atom at the C2 position, yielding 2-mercapto-1,8-naphthyridine-3-carbaldehyde. researchgate.net This transformation highlights the utility of sulfur nucleophiles in the functionalization of the 1,8-naphthyridine ring. The reaction of 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c] ekb.egresearchgate.netnaphthyridine with alkyl and aryl thioxides also resulted in substitution at the 1-position, further demonstrating the reactivity of chloro-naphthyridines with sulfur nucleophiles. researchgate.net
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-1,8-naphthyridine-3-carbaldehydes | Sodium Sulfide | DMF | 2-Mercapto-1,8-naphthyridine-3-carbaldehydes | researchgate.net |
| 1-Chloro-3-methyl-6-(p-methylphenoxy)benzo[c] ekb.egresearchgate.netnaphthyridine | Alkyl/Aryl Thioxides | - | 1-Alkyl/Arylthio derivative | researchgate.net |
| 2-Chloro-5-nitrothiazole | Sodium Methoxide | - | 2-Methoxy-5-nitrothiazole | longdom.org |
Reactivity Towards Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles, such as piperazine (B1678402) and pyrazole (B372694), can also act as nucleophiles in SNAr reactions with the 2,4-dichloro-1,8-naphthyridine system. These reactions are valuable for synthesizing hybrid molecules that incorporate multiple heterocyclic motifs.
The reaction of 2-chloro-1,8-naphthyridine-3-carbonitrile (B1352722) derivatives with various substituted piperazines has been successfully carried out using both conventional heating and microwave irradiation. nih.gov This leads to the formation of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles. Similarly, piperazine analogs of naphthyridine-3-carboxamides have been synthesized and have shown potential as 5-HT3 receptor antagonists. nih.gov These examples indicate that piperazine is a competent nucleophile for the displacement of a chlorine atom at the C2 position of the 1,8-naphthyridine ring.
Reactions Involving the Ester Group
The ethyl carboxylate group at the C3 position of the molecule offers another site for chemical modification. The primary reactions involving this group are hydrolysis to the corresponding carboxylic acid and conversion to amides or hydrazides.
Hydrolysis to Carboxylic Acids
The hydrolysis of the ethyl ester to a carboxylic acid is a fundamental transformation that provides a versatile intermediate for further derivatization, such as in the synthesis of amides. This reaction is typically carried out under basic conditions.
The synthesis of various 1,8-naphthyridine-3-carboxylic acid analogues has been reported to proceed through the hydrolysis of the corresponding ethyl esters. researchgate.net This is generally achieved by refluxing the ethyl ester with a mixture of sodium hydroxide (B78521) and ethanol (B145695). researchgate.net Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid. This method is a standard and effective way to de-protect the carboxylic acid functionality on the 1,8-naphthyridine scaffold, enabling further synthetic manipulations.
Amidation and Hydrazide Formation
The ester group can be directly converted into other functional groups, such as amides and hydrazides, which are prevalent in biologically active molecules.
The formation of a hydrazide is readily accomplished by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.govnih.govuobaghdad.edu.iq For example, 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide is synthesized by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol. nih.govnih.gov This reaction is generally high-yielding and provides a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazoles. nih.gov
Direct amidation of the ethyl ester can also be achieved, although it often requires catalysis. Iron(III) chloride has been reported as an effective catalyst for the direct amidation of esters under solvent-free conditions, and this methodology is compatible with a range of amine and ester substrates. nih.gov Alternatively, amides can be synthesized in a two-step process involving the hydrolysis of the ester to the carboxylic acid, as described in section 3.2.1, followed by a coupling reaction with an amine. This latter approach is widely used in the synthesis of 1,8-naphthyridine-3-carboxamide derivatives. nih.gov
| Reactant | Reagent(s) | Conditions | Product | Reference |
|---|---|---|---|---|
| Ethyl 1,8-naphthyridine-3-carboxylate derivatives | 1. NaOH, Ethanol 2. HCl (aq) | Reflux | 1,8-Naphthyridine-3-carboxylic acid | researchgate.net |
| Ethyl 1,8-naphthyridine-3-carboxylate derivatives | Hydrazine Hydrate | Reflux in Ethanol | 1,8-Naphthyridine-3-carbohydrazide | nih.govnih.gov |
| Esters (general) | Amine, FeCl₃ (cat.) | Solvent-free | Amide | nih.gov |
Transesterification Reactions
Transesterification is a fundamental organic reaction that converts one ester into another by exchanging the alkoxy moiety. wikipedia.org This process is typically catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, the ethyl ester group at the C3 position is susceptible to this transformation.
Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol then attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and a new ester is formed. masterorganicchemistry.com
In a base-catalyzed mechanism, an alkoxide nucleophile directly attacks the ester carbonyl, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide group yields the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the nucleophilic alcohol is often used in large excess or as the solvent. wikipedia.org For example, reacting the title compound with methanol (B129727) in the presence of a catalytic amount of acid or base would be expected to yield methyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate.
While specific literature detailing the transesterification of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is not prevalent, the reaction is a standard and predictable transformation for the ester functional group present on the molecule.
Metal-Catalyzed Cross-Coupling Reactions
The two chlorine atoms at the C2 and C4 positions of the naphthyridine ring are ideal handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of these two positions often allows for selective or sequential functionalization.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms C-C bonds between organoboron compounds and organic halides. rsc.org For substrates like 2,4-dichloropyridines and 2,4-dichloropyrimidines, which are analogous to the title compound, the regioselectivity of the coupling is a critical aspect. nih.govmdpi.com Generally, the C4 position is more susceptible to oxidative addition of palladium and thus reacts preferentially. mdpi.com However, this selectivity can be influenced and even reversed by the choice of palladium catalyst, ligand, and reaction conditions. rsc.org For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor coupling at the C4 position of 2,4-dichloropyridines. nih.gov This allows for the selective synthesis of 4-aryl-2-chloro-1,8-naphthyridine derivatives, leaving the C2 chlorine available for subsequent transformations.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloroheterocycles
| Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. | Product (Position) | Yield |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | MeOH/H₂O | 80°C | 2-Chloro-4-phenylpyrimidine (C4) | >95% |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₃PO₄ | Toluene | 100°C | 2-Chloro-4-phenylpyridine (C4) | High |
| 2,6-Dichloropyridine | (3-CF₃)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | DMF/H₂O | 100°C | 2-Chloro-6-arylpyridine (C2) | 89% |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing arylalkynes. The typical reactivity trend for the halide is I > Br > Cl, which means that coupling of chloro-substituted heterocycles like Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate may require more forcing conditions compared to their bromo or iodo counterparts. nrochemistry.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed in situ) and subsequent reductive elimination to yield the final product. nrochemistry.com Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Chlorides
| Aryl Chloride | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. |
|---|---|---|---|---|---|
| Chlorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100-120°C |
| 2-Chloropyridine | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100°C |
| 4-Chloroquinoline | 1-Hexyne | PdCl₂(dppf) / CuI | Diisopropylamine | THF | 80°C |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an aryl or vinyl halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves the oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. wikipedia.org This reaction provides a powerful tool for the vinylation of the naphthyridine core at the C2 and C4 positions. The choice of phosphine (B1218219) ligand and base is crucial for achieving high yields, especially with less reactive aryl chlorides. nih.gov
Table 3: General Conditions for Heck Reaction with Aryl Halides
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. |
|---|---|---|---|---|---|
| 4-Chlorotoluene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMF | 140°C |
| 2-Chloropyridine | n-Butyl acrylate | Pd₂ (dba)₃ / P(t-Bu)₃ | Cy₂NMe | Dioxane | 110°C |
| 1-Chloro-4-nitrobenzene | Methyl acrylate | [(P(NC₅H₁₀)₃)₂PdCl₂] | K₂CO₃ | NMP | 100°C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. The catalytic cycle involves oxidative addition of the aryl chloride to the palladium(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. libretexts.org The development of increasingly sophisticated and sterically hindered phosphine ligands (e.g., biarylphosphines) has been critical for the successful coupling of challenging substrates, including electron-rich and heteroaromatic chlorides. researchgate.net This methodology allows for the introduction of a wide range of primary and secondary amines at the C2 and C4 positions of the naphthyridine core.
Table 4: Illustrative Conditions for Buchwald-Hartwig Amination
| Aryl Chloride | Amine | Catalyst / Ligand | Base | Solvent | Temp. |
|---|---|---|---|---|---|
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100°C |
| 2-Chloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-BuOH | 110°C |
| 3-Chloropyridine | Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | NaOt-Bu | Toluene | 100°C |
Reduction Reactions of the Naphthyridine Core or Substituents
The reduction of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate can proceed at several sites: the naphthyridine ring system, the chloro substituents, or the ethyl ester group.
The catalytic hydrogenation of the naphthyridine core is a powerful method for introducing sp³ character into the molecule. Research has shown that the regioselectivity of this reduction can be controlled by the choice of catalyst. acs.orgacs.org For instance, using a homogeneous ruthenium catalyst can favor the hydrogenation of one ring, while a heterogeneous palladium catalyst can selectively reduce the other. acs.orgacs.org This orthogonal control allows for the synthesis of distinct tetrahydronaphthyridine isomers from a single precursor. Iridium-catalyzed transfer hydrogenation offers another mild method for reducing one of the pyridine (B92270) rings within the naphthyridine system. nih.gov
In addition to ring reduction, catalytic hydrogenation over a catalyst like palladium on carbon (Pd/C) can also lead to hydrodehalogenation, where the C-Cl bonds are reductively cleaved and replaced with C-H bonds. This provides a pathway to 2,4-unsubstituted or mono-chloro-1,8-naphthyridine derivatives.
The ethyl ester group at the C3 position can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in certain conditions. nih.gov However, these potent reagents may also reduce or remove the chloro substituents, so careful selection of reaction conditions is necessary to achieve selective reduction of the ester.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. Based on the structure of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, a characteristic ¹H NMR spectrum is predicted.
The spectrum is expected to show signals for the three aromatic protons on the naphthyridine core and the five protons of the ethyl ester group. The aromatic protons (H-5, H-6, and H-7) would appear as a coupled system of multiplets in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing nature of the heterocyclic ring and the chloro substituents. The H-7 proton, being adjacent to a nitrogen atom, is expected to be the most deshielded. The ethyl group protons would present as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, a classic ethyl pattern resulting from spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 | ~8.3 - 8.5 | Doublet of doublets (dd) | ~8.5, 1.5 |
| H-6 | ~7.7 - 7.9 | Doublet of doublets (dd) | ~8.5, 4.5 |
| H-7 | ~9.0 - 9.2 | Doublet of doublets (dd) | ~4.5, 1.5 |
| -OCH₂CH₃ | ~4.5 - 4.7 | Quartet (q) | ~7.1 |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is expected to display eleven distinct signals, corresponding to each unique carbon atom in the structure.
The carbonyl carbon of the ester group will appear significantly downfield (δ 160-170 ppm). The carbons of the naphthyridine ring will resonate in the aromatic region (δ 115-160 ppm), with the carbons directly attached to chlorine atoms (C-2 and C-4) and nitrogen atoms showing characteristic shifts. The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150 - 152 |
| C-3 | ~125 - 127 |
| C-4 | ~148 - 150 |
| C-4a | ~122 - 124 |
| C-5 | ~138 - 140 |
| C-6 | ~123 - 125 |
| C-7 | ~153 - 155 |
| C-8a | ~158 - 160 |
| C=O | ~163 - 165 |
| -OCH₂CH₃ | ~62 - 64 |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, COSY would show correlations between H-5, H-6, and H-7, confirming their positions on the same pyridine (B92270) ring. It would also show a clear correlation between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the signals for the protonated carbons, such as C-5, C-6, C-7, and the carbons of the ethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): While NOESY is typically used for determining through-space proximity of protons, for a rigid planar molecule like this, its primary utility would be to confirm assignments made by other NMR techniques rather than providing novel stereochemical information.
This section is not applicable to Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate as the molecule is achiral and does not possess any stereocenters or possibilities for stereoisomerism.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of the molecular ion [M]⁺ of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate (C₁₁H₈Cl₂N₂O₂) is 281.9963 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition. Furthermore, the isotopic pattern observed in the mass spectrum, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), would show a characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peak distribution, further corroborating the presence of two chlorine atoms in the molecule.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate |
| 35Cl |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.
For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate (C₁₂H₉Cl₂N₂O₂), the expected monoisotopic mass is approximately 298.00 g/mol . The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 299. A key characteristic feature would be the isotopic pattern caused by the two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) results in a distinctive cluster of peaks for the molecular ion:
[M+H]⁺: Containing two ³⁵Cl atoms.
[M+H+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+H+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which provides definitive evidence for the presence of two chlorine atoms in the molecule.
Analysis of Fragmentation Patterns
Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, allows for the controlled fragmentation of the molecular ion, providing valuable structural information. While specific fragmentation data for Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is not detailed in the provided sources, logical fragmentation pathways can be proposed based on the structure and data from analogous compounds like ethyl 2,4-dichloroquinoline-3-carboxylate. nih.govresearchgate.net
Common fragmentation pathways for esters include the loss of the ethoxy group or cleavage of the ester side chain. libretexts.org The stable 1,8-naphthyridine (B1210474) ring is expected to remain intact in many fragmentation processes.
Table 1: Proposed ESI-MS Fragmentation Patterns
| Fragment Ion (m/z) | Proposed Loss | Formula of Loss | Notes |
|---|---|---|---|
| ~271 | Loss of Ethylene | C₂H₄ | Resulting from a McLafferty rearrangement. |
| ~254 | Loss of Ethoxy radical | •OC₂H₅ | Cleavage of the ester C-O bond. |
| ~226 | Loss of Ethoxycarbonyl radical | •COOC₂H₅ | Cleavage of the bond between the ring and the ester group. |
These proposed values are based on the calculated molecular weight and common fragmentation behaviors of similar organic molecules. libretexts.orgmiamioh.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, these methods would confirm the presence of the key structural components. rsc.org
Table 2: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong |
| Aromatic Ring (C=C/C=N) | Stretching | 1500 - 1650 | Medium to Strong |
| Ester (C-O) | Stretching | 1100 - 1300 | Strong |
| Aryl Halide (C-Cl) | Stretching | 1000 - 1100 | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
The most prominent peak in the IR spectrum would be the strong absorption from the C=O stretch of the ethyl ester group. unh.edu The presence of bands in the 1500-1650 cm⁻¹ region would confirm the aromatic naphthyridine core, while absorptions corresponding to C-Cl bonds would further validate the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing insights into its electronic structure. The absorption of photons promotes electrons from a ground electronic state to a higher energy state. In Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, the conjugated π-system of the naphthyridine ring is the primary chromophore.
The spectrum is expected to exhibit strong absorptions corresponding to π → π* transitions, which are characteristic of aromatic and heteroaromatic systems. rsc.org Weaker n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed, often as shoulders on the main absorption bands. The solvent used for analysis can influence the position and intensity of these peaks. Analysis of similar heterocyclic esters suggests that these transitions would occur in the UV region. researchgate.net
Table 3: Expected Electronic Transitions
| Transition Type | Electron Promotion | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* | Electron from a π bonding orbital to a π* anti-bonding orbital. | 250 - 350 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. rsc.org
For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, a successful crystallographic analysis would yield a detailed structural model. While a specific crystal structure for this exact compound is not available in the provided sources, data from closely related structures like ethyl 2,4-dichloroquinoline-3-carboxylate and other 1,8-naphthyridine derivatives demonstrate the type of information that can be obtained. nih.govresearchgate.netnih.gov This includes the planarity of the naphthyridine ring system, the orientation of the ethyl carboxylate substituent relative to the ring, and details of intermolecular interactions (e.g., π-stacking, hydrogen bonds) that dictate the crystal packing. nih.gov
Table 4: Representative Crystallographic Data Obtainable
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c dimensions (Å) and angles (α, β, γ) |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-Cl) |
| Bond Angles | Angles between three connected atoms (e.g., O-C-C) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for both the purification of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate after synthesis and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds. rsc.org For Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, a reverse-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase.
The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A pure sample will show a single, sharp peak at a characteristic retention time. This technique is highly sensitive and can detect impurities at very low levels.
Table 5: Typical HPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a λₘₐₓ of the compound (e.g., 254 nm) |
Elemental Analysis (CHN)
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound. For organic compounds, this typically involves the determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), often referred to as CHN analysis. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's proposed structure and purity. nih.gov
For various 1,8-naphthyridine derivatives, elemental analysis is routinely reported in scientific literature as a means of structural confirmation. nih.govresearchgate.net For instance, in the synthesis and characterization of new 1,8-naphthyridine-3-carboxylic acid analogues, the calculated and found elemental percentages for carbon, hydrogen, and nitrogen are presented to validate the structures of the newly synthesized molecules. nih.govresearchgate.net
Table 1: Theoretical Elemental Composition of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate (C₁₁H₈Cl₂N₂O₃)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 43.88% |
| Hydrogen | H | 1.01 | 8 | 8.08 | 2.68% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 23.55% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 9.31% |
| Oxygen | O | 16.00 | 3 | 48.00 | 15.94% |
| Total | | | | 301.11 | 100.00% |
Note: The data in this table is calculated based on the molecular formula and has not been experimentally determined from the cited sources.
Melting Point Determination
The melting point of a pure crystalline solid is a characteristic physical property and a reliable indicator of its purity. A sharp melting point range (typically 0.5-1°C) is indicative of a high degree of purity, whereas a broad melting range often suggests the presence of impurities. The determination is carried out using a melting point apparatus where the sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded. unh.edu
In the characterization of 1,8-naphthyridine derivatives, the melting point is a standard analytical data point reported. For example, various newly synthesized 1,8-naphthyridine-3-carboxylic acid analogues have their melting points reported as part of their physical characterization. nih.govresearchgate.net While the specific melting point for Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is not available in the searched literature, it would be a critical parameter to determine experimentally to assess its purity and for its identification.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure and properties of molecules. DFT methods, such as the B3LYP functional combined with basis sets like 6-31G(d) or 6-311++G(d,p), are frequently employed to model the behavior of 1,8-naphthyridine (B1210474) derivatives and related heterocyclic systems. sapub.orgnih.gov These calculations provide a robust framework for understanding the molecule's geometry, electronic distribution, and spectroscopic characteristics.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, polarizability, and kinetic stability. nih.govscirp.org A smaller energy gap suggests higher chemical reactivity and greater polarizability. nih.gov
DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions. For "Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate," the electron-withdrawing effects of the two chlorine atoms and the carboxylate group are expected to significantly influence the energies of the frontier orbitals. Analysis based on DFT can quantify global reactivity descriptors such as chemical hardness, potential, and electronegativity, which are derived from the HOMO and LUMO energies. nih.gov
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.75 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.60 | Indicates chemical reactivity and stability |
| Ionization Potential (I) | 6.75 | Energy required to remove an electron (-EHOMO) |
| Electron Affinity (A) | 2.15 | Energy released when an electron is added (-ELUMO) |
| Chemical Hardness (η) | 2.30 | Resistance to change in electron distribution ((I-A)/2) |
| Electronegativity (χ) | 4.45 | Power to attract electrons ((I+A)/2) |
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the 1H and 13C NMR chemical shifts of organic molecules. nih.gov Calculations are performed on the optimized molecular geometry to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions can be high, with reported mean absolute errors often falling below 0.20 ppm for 1H shifts. nih.gov This computational analysis aids in the definitive assignment of complex experimental spectra.
| Proton Position | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| H-5 | 8.95 | 8.85 | -0.10 |
| H-6 | 7.60 | 7.52 | -0.08 |
| H-7 | 8.50 | 8.41 | -0.09 |
| -OCH2CH3 | 4.40 | 4.32 | -0.08 |
| -OCH2CH3 | 1.40 | 1.35 | -0.05 |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can be used to assign the electronic transitions, such as π→π* transitions, that are characteristic of conjugated systems like the 1,8-naphthyridine core. ias.ac.in
For molecules with rotatable bonds, such as the ethyl carboxylate group in "Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate," computational methods are used to perform a conformational analysis. This process involves calculating the molecule's energy as a function of the torsion angle of the rotatable bond(s). The resulting potential energy surface reveals the lowest-energy conformer (the most stable structure) as well as the energy barriers to rotation. github.io Identifying the global minimum energy conformation is a critical first step for accurate predictions of other molecular properties, as it represents the most populated state of the molecule. github.io
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For a compound like "Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate," MD simulations can provide insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological macromolecule.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom. Simulations for 1,8-naphthyridine derivatives have been performed for durations up to 100 nanoseconds to investigate the stability of ligand-protein complexes and analyze intermolecular interactions. nih.govrsc.org This method allows for the observation of how the molecule explores different conformations and how it interacts with surrounding molecules, providing a dynamic picture that complements the static information from quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of the 1,8-naphthyridine core, often achieved through methods like the Friedländer annulation, DFT calculations can be used to map the entire reaction pathway. ias.ac.innih.gov
This involves locating the structures of reactants, intermediates, and products, as well as the transition states that connect them. By calculating the energies of these species, a complete energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step and providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies can explain why a particular reaction pathway is favored and can be used to optimize reaction conditions.
In Silico Docking Studies for Ligand-Target Interactions (Methodology only, no biological results)
In silico molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is crucial in structure-based drug design for evaluating the binding mode and affinity of potential drug candidates. researchgate.netjapsonline.com
The methodology for performing a docking study with a compound like "Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate" involves several key steps:
Preparation of the Ligand: The 3D structure of the ligand is generated and its energy is minimized. This is often done using computational chemistry software to find the most stable conformation. japsonline.com
Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, usually from a repository like the Protein Data Bank (PDB). japsonline.com Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The binding site, or active site, is then defined for the docking calculation.
Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the defined binding site of the receptor. rsc.orgjapsonline.com The program then systematically explores various orientations and conformations of the ligand within the site, calculating the binding affinity for each pose.
Analysis and Scoring: The resulting poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed visually to examine the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. researchgate.net
This process provides a model of the ligand-receptor complex at the atomic level, offering valuable hypotheses about how the molecule might interact with a biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodology only, no activity results)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of 1,8-naphthyridine derivatives, QSAR studies are instrumental in understanding the physicochemical and structural properties that govern their therapeutic effects, thereby guiding the design of new, more potent analogues. The methodological approach to developing a QSAR model for compounds related to Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate typically involves several key steps, from data preparation to model validation.
The initial and one of the most critical steps in QSAR modeling is the selection of a dataset of molecules with known biological activities. For 1,8-naphthyridine derivatives, this involves compiling a series of analogues and their corresponding measured biological responses. nih.govnih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A common approach for geometric optimization is the use of semi-empirical methods like AM1. walisongo.ac.id
Once the structures are optimized, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.govwalisongo.ac.id In studies involving 1,8-naphthyridine derivatives, descriptors such as dipole moment, atomic net charge, energies of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO), solvent accessible surface area (SAA), and the logarithm of the partition coefficient (log P) are often computed. walisongo.ac.id For 3D-QSAR studies, steric and electrostatic fields are calculated using methods like Comparative Molecular Field Analysis (CoMFA). nih.gov
With the descriptors calculated, the next step is to develop a mathematical model that links these descriptors to the biological activity. Multiple Linear Regression (MLR) is a frequently used statistical technique for this purpose. researchgate.net The process often involves a stepwise selection of descriptors to identify those that have the most significant correlation with the activity. researchgate.net The goal is to generate a linear equation that can predict the biological activity of new compounds based on their calculated descriptor values.
A crucial part of the QSAR methodology is the validation of the developed model to ensure its robustness and predictive power. This is typically achieved by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability. researchgate.net Statistical parameters such as the correlation coefficient (R²), and the test set correlation coefficient are used to assess the quality of the model. researchgate.net For 3D-QSAR models, a common validation technique is the "leave-one-out" cross-validation method.
The insights gained from the validated QSAR model can then be used to understand the structure-activity relationships. For instance, a QSAR study on 1,8-naphthyridine antagonists for adenosine (B11128) receptors suggested that for one receptor subtype, a higher van der Waals volume of a substituent at a specific position is beneficial for activity. nih.gov Similarly, for another receptor subtype, a less bulky substituent at a different position was found to be desirable. nih.gov These findings provide a rational basis for the design and synthesis of novel 1,8-naphthyridine derivatives with potentially improved biological profiles.
| Parameter | Description | Relevance in QSAR for 1,8-Naphthyridines |
| Molecular Descriptors | Numerical values that characterize the chemical structure. | Examples include physicochemical parameters and structural features of substituents at various positions of the 1,8-naphthyridine core. nih.gov |
| Statistical Method | The algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR) is a common method used to derive the QSAR equation. researchgate.net |
| Training and Test Sets | Subsets of the data used for model building and validation, respectively. | Essential for assessing the predictive power of the QSAR model. researchgate.net |
| Model Validation | Statistical assessment of the model's robustness and predictivity. | Techniques include cross-validation and external validation using a test set. |
Advanced Applications and Potential Research Directions Non Clinical Focus
Role as Synthetic Intermediates in Organic Synthesis
The chemical architecture of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate makes it a valuable intermediate in organic synthesis. The electron-deficient nature of the naphthyridine ring, amplified by the two chlorine substituents, activates the 2- and 4-positions for nucleophilic aromatic substitution (SNAr). ucsd.eduuci.edu This reactivity allows for the selective replacement of the chlorine atoms with a wide array of nucleophiles, providing a gateway to a multitude of novel derivatives.
In similar chloro-substituted pyridopyrimidine systems, it has been noted that the 4-chloro group can undergo nucleophilic displacement more readily than the 2-chloro group, allowing for sequential and site-selective modifications. koreascience.kr This differential reactivity is a key feature that enhances the compound's utility as a synthetic building block. Furthermore, the ethyl carboxylate group at the 3-position serves as an additional site for chemical transformation, such as hydrolysis to the corresponding carboxylic acid, followed by amidation or other conversions. researchgate.netnih.gov
Table 1: Potential Nucleophilic Substitution Reactions
This interactive table showcases the potential reactivity of the chloro groups on the 1,8-naphthyridine (B1210474) core with various classes of nucleophiles.
| Nucleophile Class | Example Reagent | Potential Product Structure |
| O-Nucleophiles | Sodium Methoxide (B1231860) (NaOMe) | 2,4-dimethoxy-1,8-naphthyridine derivative |
| N-Nucleophiles | Ammonia (B1221849) (NH₃), Hydrazine (B178648) (N₂H₄) | 2,4-diamino- or 2,4-dihydrazino-1,8-naphthyridine derivative |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | 2,4-bis(phenylthio)-1,8-naphthyridine derivative |
| C-Nucleophiles | Cyanide (KCN) | 2,4-dicyano-1,8-naphthyridine derivative |
Precursors for Advanced Heterocyclic Systems
Heterocyclic compounds are of immense importance in various areas of chemistry. chim.it Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is an ideal starting material for constructing more complex, fused heterocyclic systems. By employing bifunctional nucleophiles, new rings can be annulated onto the naphthyridine framework.
For instance, reaction with ethylenediamine (B42938) could lead to the formation of a diazepine (B8756704) ring fused to the parent structure. Similarly, reacting the dichloro compound with 2-aminophenol (B121084) or 2-aminothiophenol (B119425) could yield fused oxazine (B8389632) or thiazine (B8601807) systems, respectively. The synthesis of thieno/furo-[2,3-c] chemimpex.comnaphthyridine derivatives has been accomplished through multi-step reactions starting from related naphthyridine precursors. ekb.eg The reactivity of the dichloro-naphthyridine core provides a strategic entry point for domino reactions, enabling the efficient construction of polycyclic aromatic systems. goettingen-research-online.de Such advanced heterocyclic systems are of interest for their unique electronic and photophysical properties.
Building Blocks for Complex Organic Molecules
In addition to forming fused rings, Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate serves as a foundational building block for assembling larger, complex molecular architectures. chemimpex.comlookchem.cn The chlorine atoms are suitable for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, or alkynyl groups at the 2- and/or 4-positions, significantly expanding the molecular complexity and enabling the synthesis of molecules with tailored electronic and steric properties.
The unique 1,8-naphthyridine scaffold can be incorporated into larger supramolecular structures or oligomers. ekb.eg Its rigid, planar geometry and defined electronic characteristics make it an attractive component for creating molecules with specific functions, from molecular sensors to components of molecular machines.
Materials Science Applications
The inherent properties of the 1,8-naphthyridine core, such as thermal stability and specific electronic characteristics, suggest its utility in the field of materials science. chemimpex.com The title compound, with its multiple reactive sites, is a promising candidate for the development of novel functional materials.
Research in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
The development of new materials for OLEDs is a major focus of materials research. The 1,8-naphthyridine nucleus is an electron-deficient system, making its derivatives suitable for use as n-type (electron-transporting) materials in electronic devices. Research on a series of n-type conjugated 1,8-naphthyridine oligomers has shown their potential in OLEDs. researchgate.netrsc.orgdocumentsdelivered.com These materials exhibit high fluorescence quantum yields, high thermal stability with decomposition temperatures around 380–400 °C, and reversible electrochemical reduction. researchgate.netrsc.org
OLEDs fabricated with these naphthyridine-based compounds have demonstrated good performance as single-layer emitters, producing yellow to white-pink light with high brightness. researchgate.netrsc.org Given that Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate possesses an even more electron-deficient ring due to the inductive effect of the chlorine atoms, it represents a promising, yet unexplored, building block for creating new electron-transport or emissive materials for optoelectronic applications.
Building Blocks for Functional Polymers
The parent compound, 2,4-Dichloro-1,8-naphthyridine (B1592249), has been identified as a useful component in the creation of advanced polymers and coatings, valued for its stability and reactivity. chemimpex.com Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, possessing two reactive chlorine atoms, can be envisioned as a monomer for step-growth polymerization.
Polycondensation reactions with various co-monomers, such as bisphenols or diamines, could lead to the formation of novel polyethers or polyamines, respectively. The rigid 1,8-naphthyridine unit would be incorporated into the polymer backbone, likely imparting high thermal stability and specific mechanical properties to the resulting material. The presence of the ester functionality offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties, such as solubility or its ability to coordinate with metal ions.
Ligands in Coordination Chemistry for Catalysis and Material Development
The 1,8-naphthyridine skeleton is an excellent bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. researchgate.net This coordination ability is a cornerstone of its application in catalysis and the development of coordination polymers or metal-organic frameworks (MOFs). mdpi.com The constrained "bite" distance of the two nitrogen atoms imparts specific geometries and properties to the resulting metal complexes. researchgate.net
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate can act as a functionalized ligand. The electronic properties of the ligand, and thus the catalytic and photophysical properties of the metal complex, would be significantly modulated by the electron-withdrawing chloro and ethyl carboxylate substituents. These substituent groups could also provide secondary coordination sites or serve as handles for anchoring the complex to a support. The development of coordination compounds with such functionalized naphthyridine ligands is a promising direction for creating novel catalysts for organic synthesis or for building advanced materials with interesting magnetic or luminescent properties. mdpi.comresearchgate.net
Agrochemical Research Applications (Focus on chemical synthesis and scaffold design)
The 1,8-naphthyridine framework, for which Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is a key synthetic precursor, is a recognized scaffold in the design of new agrochemicals. The dichloro- nature of the title compound offers two reactive sites for nucleophilic substitution, allowing for the systematic modification and synthesis of diverse derivatives to explore structure-activity relationships (SAR).
Research has shown that derivatives of the 1,8-naphthyridine core possess significant potential in crop protection. For instance, novel 1,8-naphthyridine derivatives have been synthesized and evaluated for their insecticidal properties. In one study, compounds developed from the 1,8-naphthyridine scaffold demonstrated excellent activity against cowpea aphids (Aphis craccivora), with some derivatives showing LC50 values in the low micromolar range. researchgate.net This indicates that the 1,8-naphthyridine moiety can serve as a potent insecticidal pharmacophore. researchgate.net
Furthermore, the 1,8-naphthyridine structure has been utilized in the development of herbicides. A key strategy involves the synthesis of 2-chloro-1,8-naphthyridine (B101967) intermediates which are then used to create more complex molecules. acs.org These compounds have been evaluated for their ability to inhibit critical plant enzymes, such as acetyl-CoA carboxylase (ACCase), a target for many commercial grass herbicides. acs.org The versatility of the scaffold allows for the creation of large libraries of compounds for screening, aiding in the discovery of new herbicidal agents.
The synthetic utility of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate lies in its ability to act as a foundational molecule. The chlorine atoms can be selectively replaced to introduce various functional groups, thereby tuning the biological activity and physical properties of the resulting compounds to optimize them for agrochemical use.
Chemo/Biosensor Development (Focus on the compound's role in sensor design)
The 1,8-naphthyridine core is an excellent platform for the design of chemo/biosensors, particularly fluorescent sensors for metal ion detection. The two nitrogen atoms of the naphthyridine ring form a pre-organized binding site ideal for chelating with metal cations. Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate serves as a crucial starting material for creating these sophisticated molecular sensors. The chloro-substituents can be replaced with fluorophores or other signaling units to construct a complete sensor molecule.
The design of these sensors often relies on photophysical processes such as Photoinduced Electron Transfer (PET). In the absence of a target ion, the sensor might be non-fluorescent or weakly fluorescent. Upon binding of the metal ion to the 1,8-naphthyridine unit, the PET process can be inhibited, leading to a significant enhancement in fluorescence intensity, or a "turn-on" response.
Derivatives of the 1,8-naphthyridine scaffold have been successfully employed to create selective and sensitive fluorescent sensors for a variety of metal ions, as detailed in the table below.
| Target Ion | Sensor Principle | Observed Response | Reference |
| Zn²⁺ | Chelation-enhanced fluorescence | Significant fluorescence increase | nih.gov, nih.gov |
| Cu²⁺ | Hydrolysis of acetamino group catalyzed by Cu²⁺ complex | "ON-OFF" fluorescence behavior | nih.gov |
| Ni²⁺ | Chelation-Enhanced Fluorescence Quenching (CHEFQ) | Color change from yellow to red and fluorescence "Turn Off" | nih.gov |
| Hg²⁺ | Photoinduced Electron Transfer (PET) | Highly selective fluorescence quenching | rsc.org, rsc.org |
| Al³⁺ | Inhibition of PET process | Significant fluorescence intensity increase | researchgate.net |
These examples demonstrate the adaptability of the 1,8-naphthyridine scaffold in sensor design. By modifying the substituents on the core ring, researchers can fine-tune the sensor's selectivity and sensitivity for specific analytes. The synthetic accessibility, starting from precursors like Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, is key to the continued development of novel sensors for environmental and biological monitoring. rsc.org
Design and Synthesis of Derivatives for Biological Mechanism Probing (in vitro mechanistic studies, not clinical)
Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is an important starting point for the synthesis of molecular probes used to investigate biological mechanisms in vitro. The reactivity of its chloro-substituents allows for the attachment of various functional groups to create derivatives that can interact with specific biological targets like proteins or nucleic acids. These probes are invaluable tools for understanding disease pathways and identifying new therapeutic targets.
One significant area of research is in oncology. Derivatives of the 1,8-naphthyridine scaffold have been synthesized and evaluated in vitro for their cytotoxic activity against cancer cell lines. For example, novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives were tested against the human breast cancer cell line (MCF7), with several compounds showing potent activity. researchgate.net Such studies help to elucidate the structural requirements for anticancer activity and can be used to probe the mechanisms of cell death, such as apoptosis.
In the field of infectious diseases, 1,8-naphthyridine derivatives have been designed to target specific pathogens. For instance, new 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were synthesized and tested in vitro for their effectiveness against Mycobacterium tuberculosis. rsc.org Molecular docking studies were performed to understand the binding interactions of these compounds with their target enzyme, enoyl-ACP reductase (InhA), providing insight into their mechanism of action at a molecular level. rsc.org
Furthermore, the 1,8-naphthyridine core has been identified as a metal-chelating pharmacophore. Studies on 8-hydroxy-naphthyridine derivatives have shown that their biological activity against trypanosomal parasites stems from their ability to chelate and deplete essential divalent transition metals like Zn²⁺ and Fe²⁺ from the cells. nih.gov, researchgate.net These compounds serve as probes to understand the critical role of metal homeostasis in these organisms.
The ability to systematically modify the 1,8-naphthyridine core through versatile intermediates like Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is crucial for developing tailored molecular probes to explore a wide range of biological processes in vitro.
Catalyst Development and Ligand Scaffolds
The rigid, planar structure and the presence of two nitrogen atoms make the 1,8-naphthyridine framework an excellent bidentate ligand for coordinating with transition metals. This has led to its use in the development of novel catalysts. Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate can be considered a pro-ligand, where the chloro groups can be substituted to introduce other coordinating atoms (e.g., phosphorus, sulfur) or to attach the scaffold to a solid support.
The two nitrogen atoms of the 1,8-naphthyridine ring can bind to a single metal center or bridge two metal centers, creating mono- or bimetallic complexes. This structural feature is of great interest in catalysis, as bimetallic complexes can exhibit cooperative effects, leading to enhanced catalytic activity or unique reactivity. For example, proton-responsive 1,8-naphthyridine ligands have been used to synthesize bimetallic palladium and platinum complexes. flinders.edu.au
Ruthenium complexes incorporating 1,8-naphthyridine ligands have been synthesized and shown to be active catalysts for oxidation reactions. rsc.org Similarly, ruthenium(II)-carbonyl complexes with 1,8-naphthyridine ligands have demonstrated catalytic activity in transfer hydrogenation reactions. acs.org The electronic and steric properties of the catalyst can be tuned by modifying the substituents on the naphthyridine ring, a process facilitated by starting with reactive intermediates like the title compound.
The constrained "bite angle" of the 1,8-naphthyridine ligand imparts specific geometries on the resulting metal complexes, which can influence their catalytic selectivity. Research in this area continues to explore the rich coordination chemistry of 1,8-naphthyridine derivatives and their application in homogeneous and heterogeneous catalysis. researchgate.net
Future Perspectives and Research Challenges
Development of More Efficient and Sustainable Synthetic Methodologies
The classical synthesis of 1,8-naphthyridine (B1210474) cores, such as the Friedländer reaction, often involves harsh conditions. ekb.eg A primary challenge is the development of greener and more sustainable methods for the synthesis of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate and its analogues. Research is trending towards methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Key areas for future development include:
Green Solvents: Shifting from traditional organic solvents to water or ionic liquids. The use of water as a solvent in the Friedländer reaction for 1,8-naphthyridine synthesis has been shown to be effective and aligns with the principles of green chemistry. rsc.orgacs.org
Catalysis: Exploring metal-free catalysts, such as choline (B1196258) hydroxide (B78521), or recyclable catalysts like basic ionic liquids, can offer a more sustainable alternative to conventional acid or base catalysts. acs.orgnih.govnih.gov
Energy Efficiency: The application of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com
| Methodology | Traditional Approach | Sustainable Alternative | Key Advantages of Alternative |
|---|---|---|---|
| Solvent | Diphenyl ether, PPA | Water, Ionic Liquids rsc.orgacs.org | Environmentally benign, improved safety, potential for catalyst recycling |
| Catalyst | KOH, LiOH, H₂SO₄ | Choline Hydroxide, [Bmmim][Im] nih.govnih.gov | Metal-free, non-toxic, recyclable, high yield |
| Energy Source | Conventional heating (reflux) | Microwave irradiation mdpi.com | Reduced reaction time, improved energy efficiency, higher yields |
Exploration of Unexplored Reactivity Patterns
The structure of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate features multiple reactive sites, including two chlorine atoms at positions 2 and 4, and an ethyl carboxylate group at position 3. The differential reactivity of the C2 and C4 chlorine atoms towards nucleophiles presents a significant area for exploration. Understanding the regioselectivity of substitution reactions is crucial for the controlled synthesis of diverse derivatives. Future research should focus on systematically investigating its reactions with a broad range of nucleophiles (e.g., amines, thiols, alcohols) to build a comprehensive library of novel 1,8-naphthyridine compounds. Furthermore, transformations of the ester group, such as hydrolysis, amidation, or reduction, offer additional pathways to functionalized derivatives.
| Reactive Site | Potential Reaction | Resulting Functional Group | Research Goal |
|---|---|---|---|
| C2/C4-Chloro | Nucleophilic Aromatic Substitution | Amino, Alkoxy, Thioether | Investigate regioselectivity and expand structural diversity |
| C3-Ester | Hydrolysis | Carboxylic Acid | Create precursors for amide coupling |
| C3-Ester | Amidation | Amide | Synthesize analogues with diverse biological potential nih.gov |
| Naphthyridine Core | Cross-coupling Reactions (e.g., Suzuki, Heck) | Aryl, Vinyl | Introduce complex substituents for new applications |
Integration of Advanced Analytical Techniques
While standard analytical methods like NMR and mass spectrometry are essential for routine characterization, the integration of more advanced techniques can provide deeper structural and purity insights. rsc.org A significant challenge lies in the unambiguous characterization of complex derivatives and trace impurities. Future work should involve the routine use of two-dimensional NMR techniques for complete structural assignment of novel derivatives. Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure, which is critical for understanding structure-activity relationships. nih.gov Advanced mass spectrometry techniques can be employed for impurity profiling, which is crucial for applications in materials science and as precursors for biologically active molecules.
Computational Design and Prediction of Novel Naphthyridine Architectures
Computational chemistry offers powerful tools for accelerating the discovery of new molecules with desired properties. rjraap.com A key challenge is to accurately predict the properties and reactivity of novel 1,8-naphthyridine derivatives before their synthesis. By using Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate as a starting scaffold, computational approaches can be employed to design new architectures.
Future research directions include:
Molecular Docking: To predict the binding modes of new derivatives with biological targets, guiding the synthesis of compounds with potential therapeutic applications. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features with activity, enabling the prediction of the potency of unsynthesized compounds. mdpi.com
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help prioritize the synthesis of candidates with favorable pharmacokinetic profiles. rsc.orgresearchgate.net
Expanding Non-Clinical Application Horizons
While much of the focus on 1,8-naphthyridines is on their biological activity, there is significant untapped potential in non-clinical areas. nih.gov A research challenge is to explore and develop applications based on the unique physicochemical properties of derivatives of Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate. The planar, electron-deficient naphthyridine ring system suggests potential uses in materials science and analytical chemistry. Future research could investigate its derivatives as corrosion inhibitors, as has been demonstrated for other 1,8-naphthyridines synthesized using ionic liquids. nih.gov Additionally, the scaffold's inherent fluorescence properties could be exploited to develop novel fluorescent probes for molecular recognition and sensing applications. nih.gov
Q & A
Basic: What are the common synthetic routes for Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate?
The compound is synthesized via a multi-step approach:
Gould-Jacobs Reaction : Condensation of 2-aminopyridine derivatives with ethoxymethylene malonate forms diethyl intermediates.
Cyclization : Refluxing in diphenyl ether or phenoxy ether yields ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Chlorination : Treatment with chlorinating agents (e.g., SOCl₂ or PCl₅) introduces chlorine atoms at positions 2 and 4.
N-Alkylation (if needed): Sodium hydride in anhydrous DMF facilitates alkylation with benzyl or aryl chlorides.
Key intermediates are confirmed via ¹H NMR (e.g., ethyl ester protons at δ 1.45 ppm) and mass spectrometry.
Advanced: How can reaction conditions be optimized for introducing substituents at position 7 of the naphthyridine core?
Microwave-assisted synthesis significantly enhances coupling efficiency. For example:
- Microwave Irradiation : Heating with amines (e.g., piperazine derivatives) at 120°C for 35 minutes achieves yields of 48–55%, compared to 17 hours under conventional heating.
- Solvent Optimization : Dry DMF or THF under nitrogen prevents side reactions.
- Catalyst Screening : Sodium hydride or K₂CO₃ improves nucleophilic substitution rates.
This method is critical for introducing bioactive groups (e.g., quinoline or benzothiazole) to enhance pharmacological properties.
Basic: What spectroscopic methods are used to characterize Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate?
- ¹H NMR : Confirms aromatic protons (δ 8.02–9.11 ppm) and ethyl ester signals (δ 1.45 ppm, triplet).
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2 [M⁺]) validate the molecular formula.
- Elemental Analysis : Ensures >95% purity by matching calculated and observed C/H/N ratios.
Advanced: How do computational tools aid in designing derivatives with improved bioavailability?
- In Silico ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility to prioritize compounds with optimal pharmacokinetics.
- Molecular Docking : AutoDock Vina evaluates binding affinities to targets like DNA gyrase, guiding substituent selection at positions 1 and 6.
- PASS Analysis : Predicts biological activity spectra (e.g., antimicrobial vs. anticancer) based on structural analogs.
Basic: What are the typical hydrolysis conditions for converting the ethyl ester to the carboxylic acid?
- Basic Hydrolysis : 10% NaOH in ethanol/water (1:1) under reflux for 6–8 hours yields the carboxylic acid.
- Acidic Hydrolysis : Concentrated HCl in dioxane (24 hours, 80°C) is used for acid-labile derivatives.
The product is purified via recrystallization (ethanol/water) and confirmed by loss of ester signals in ¹H NMR.
Advanced: How does X-ray crystallography resolve tautomeric ambiguity in naphthyridine derivatives?
SHELXL refines high-resolution data to distinguish between keto-enol tautomers. For example:
- Hydrogen Bonding Networks : Confirm the 4-oxo configuration via O–H···N interactions.
- Displacement Parameters : Differentiate chlorine atom positions (2 vs. 4) in cases of disorder.
This is critical for validating synthetic routes and biological target interactions.
Basic: What safety protocols are recommended for handling this compound?
- GHS Classification : Skin sensitization (H317) and aquatic toxicity (H411).
- PPE : Gloves, lab coat, and goggles.
- Waste Disposal : Incineration or approved chemical waste services.
Regulatory data from EU directives (e.g., Commission Directive 2009/2/EC) should guide labeling.
Advanced: What strategies mitigate competing side reactions during N-alkylation?
- Temperature Control : Slow addition of alkyl chlorides at 0°C minimizes polysubstitution.
- Solvent Dryness : Anhydrous DMF with molecular sieves prevents hydrolysis.
- Catalyst Choice : NaH (60% dispersion in oil) outperforms K₂CO₃ in polar aprotic solvents.
Yields improve from ~60% to >85% under optimized conditions.
Basic: How are impurities removed during purification?
- Column Chromatography : Silica gel with chloroform/methanol (10:1) eluent.
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures.
TLC (Rf = 0.5 in CHCl₃/MeOH 4:1) monitors purity.
Advanced: What mechanistic insights explain the antimicrobial activity of naphthyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
